

# Comparative analysis of methaqualone and "Hydroxymethyl-methaqualone" toxicity

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## Compound of Interest

Compound Name: *Hydroxymethyl-methaqualone*

Cat. No.: *B15065814*

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## Comparative Toxicity Analysis: Methaqualone vs. Hydroxymethyl-methaqualone

A detailed examination of the toxicological profiles of the sedative-hypnotic drug methaqualone and its primary metabolite, 2-methyl-3-(2-hydroxymethyl-phenyl)-4(3H)-quinazolinone, reveals significant differences in their potential for adverse effects. While quantitative comparative data remains limited, available evidence, including a compelling case study of severe intoxication, strongly suggests that **hydroxymethyl-methaqualone** may exhibit a higher toxicity profile than its parent compound.

Methaqualone, a quinazolinone derivative, exerts its sedative and hypnotic effects through positive allosteric modulation of GABA<sub>A</sub> receptors in the central nervous system. Overdose and chronic abuse of methaqualone are associated with severe central nervous system and respiratory depression, delirium, convulsions, and in some cases, death. The toxicity of methaqualone is further complicated by its metabolism into various hydroxylated compounds, with 2-methyl-3-(2-hydroxymethyl-phenyl)-4(3H)-quinazolinone being a key metabolite.

## Quantitative Toxicity Data

Direct comparative studies detailing the LD<sub>50</sub> (lethal dose, 50%) or IC<sub>50</sub> (half-maximal inhibitory concentration) values for methaqualone and its hydroxymethyl metabolite are not readily available in published literature. However, existing data for methaqualone provides a baseline for understanding its acute toxicity.

Compound	Test	Species	Route	Value	Reference
Methaqualone	LD50	Rat	Oral	185 mg/kg	
Methaqualone	LD50	Rat	Oral	240 mg/kg	
Methaqualone	LDLO	Human	Oral	114 mg/kg	

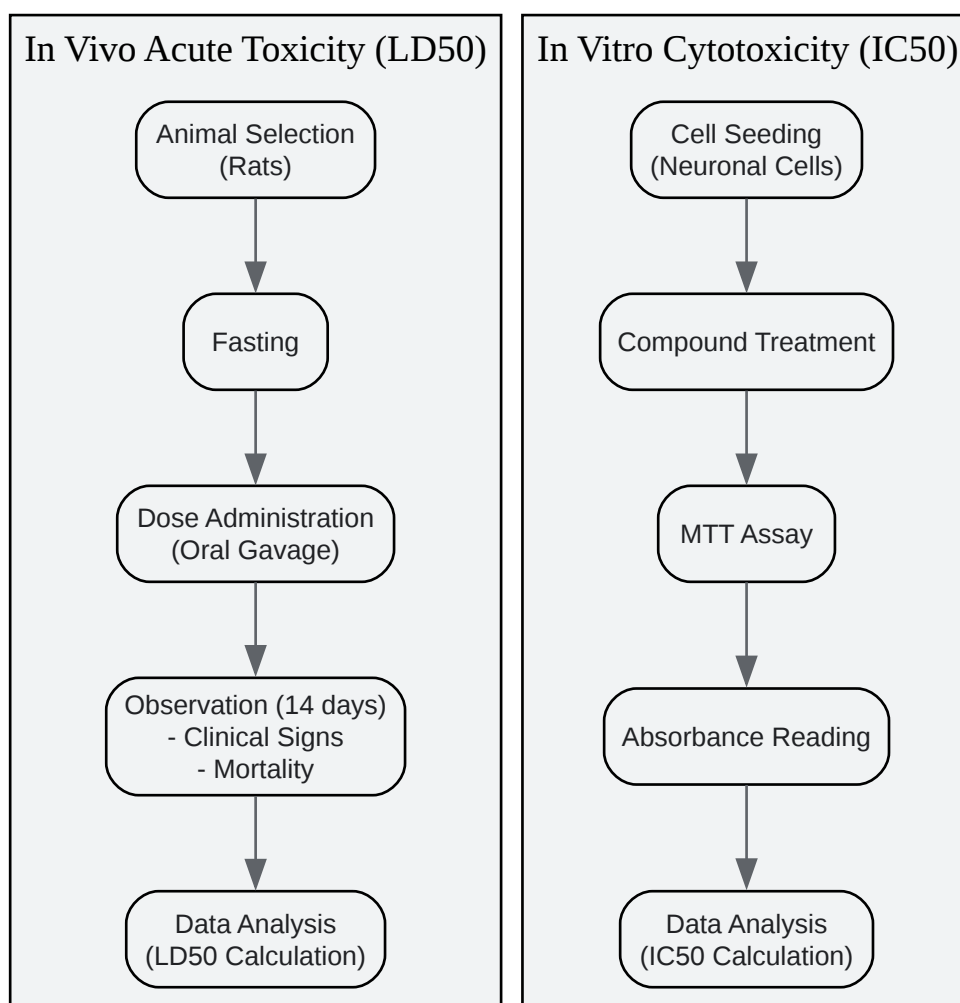
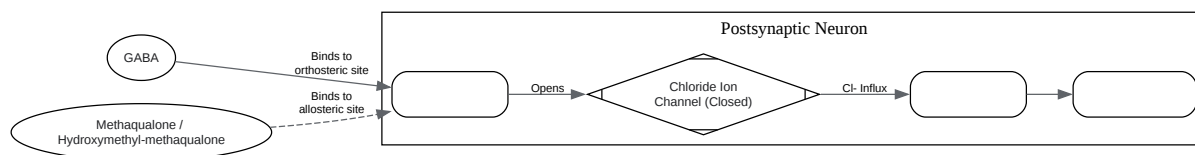
LD50: The dose of a substance that is lethal to 50% of a test population. LDLO: The lowest dose of a substance reported to have caused death in a particular species.

While a specific LD50 for **hydroxymethyl-methaqualone** has not been established in formal toxicological studies, a clinical case report highlights its potential for severe toxicity. In a case of a life-threatening methaqualone overdose, the patient presented with extremely high serum concentrations of 2-methyl-3-(2-hydroxymethyl-phenyl)-4(3H)-quinazolinone, while the levels of the parent methaqualone were very low.<sup>[1]</sup> This finding strongly suggests that the metabolite significantly contributes to, and may be the primary driver of, the severe toxic effects observed.

## Mechanism of Action and Signaling Pathway

Methaqualone's primary mechanism of action involves its interaction with GABA<sub>A</sub> receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. By binding to a site distinct from the GABA binding site, methaqualone enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in central nervous system depression.

The signaling pathway for **hydroxymethyl-methaqualone** has not been as extensively studied. However, given its structural similarity to methaqualone, it is highly probable that it also interacts with GABA<sub>A</sub> receptors. Further research is required to determine its binding affinity and modulatory effects at the receptor compared to the parent compound.



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## References

- 1. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
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